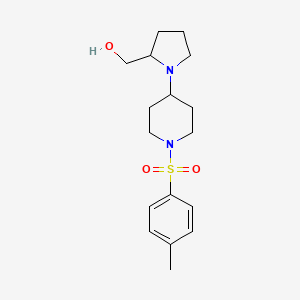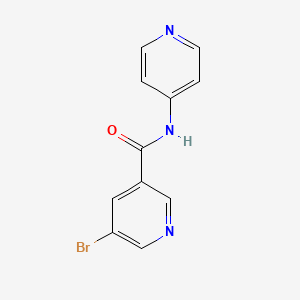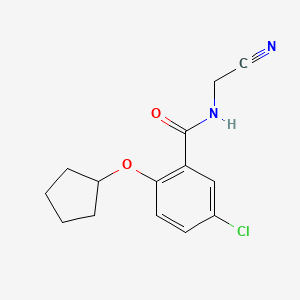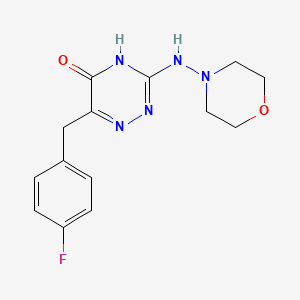![molecular formula C33H26N2O7S2 B2525415 2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate CAS No. 2361882-33-7](/img/structure/B2525415.png)
2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic derivatives, such as those mentioned in the first paper, involves visible-light-promoted reactions catalyzed by fac-Ir(ppy)3, which could be a potential method for synthesizing the quinoline components of the target compound . The second paper discusses the synthesis of pyrrolo[2,1-a]isoquinolines, which are structurally related to quinolines and could provide insights into the synthesis of the quinoline units in the target compound . The third paper describes the synthesis of a bis(quinazolin)disulfide through reactions involving thiophosgene and sodium ethoxide, which might be relevant for forming the disulfonate groups in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely be complex, with multiple aromatic rings and potential for intramolecular interactions. The single crystal X-ray structure determinations mentioned in the third and sixth papers could be a valuable technique for analyzing the precise molecular structure of the target compound .
Chemical Reactions Analysis
The reactivity of the target compound could involve its sulfonyl groups, as sulfonyl chlorides are reactive in sulfonylation reactions . The fourth paper discusses the reactivity of a dithiadiphosphetane disulfide with various derivatives, which could be analogous to the reactivity of the disulfonate groups in the target compound . The fifth paper provides insights into the variable reaction behavior of hexachloridostannate derivatives in different solvents, which might be relevant for understanding the solvent-dependent reactivity of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of methoxy and sulfonyl groups would affect its solubility, polarity, and potential for hydrogen bonding. The sixth paper's discussion of enantiomeric purity in the synthesis of sulfoxides could be relevant for the chiral aspects of the target compound's properties .
Aplicaciones Científicas De Investigación
Synthesis and Antileukemic Activity
Research demonstrates the synthesis of bis-substituted pyrrole-fused tricyclic heterocycles with significant in vivo activity against P388 lymphocytic leukemia, highlighting the potential of similar compounds in the development of antileukemic agents (Anderson et al., 1988).
Supramolecular Chemistry and Solubility Enhancement
A study on the formation of molecular complexes based on the sulfonate⋯pyridinium interaction revealed structural modulations and solubility enhancement in the resulting complexes, suggesting the application of similar bis-sulfonate compounds in enhancing solubility and forming supramolecular structures (Ahmad et al., 2020).
Novel Synthesis Routes
The novel synthesis of 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction demonstrates the utility of similar compounds in synthetic organic chemistry, providing new pathways to complex heterocyclic structures (Tominaga et al., 1992).
Organophosphorus Compounds
The reaction of Lawesson's Reagent with aromatic dihydroxy compounds to yield 1,3,2-dioxaphospholane-2-sulfide derivatives illustrates the role of bis-sulfonate compounds in the synthesis of organophosphorus compounds, potentially applicable in various organic syntheses and material sciences (Shabana et al., 1994).
Sulfonated Polymeric Materials
Research on sulfonated thin-film composite nanofiltration membranes for dye treatment applications demonstrates the importance of sulfonate functionalities in the development of materials with enhanced solubility, optical properties, and selective permeability, relevant for environmental and separation technologies (Liu et al., 2012).
Mecanismo De Acción
The molecular and cellular effects of the compound’s action would also depend on its specific targets and mode of action. For instance, some compounds can up-regulate Nur77 expression and mediate sub-cellular localization of Nur77 to induce apoptosis in hepatocellular carcinoma cell lines .
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 5-methoxy-2-[4-(2-methylquinolin-8-yl)oxysulfonylphenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O7S2/c1-21-10-12-24-6-4-8-29(32(24)34-21)41-43(36,37)27-17-14-23(15-18-27)28-19-16-26(40-3)20-31(28)44(38,39)42-30-9-5-7-25-13-11-22(2)35-33(25)30/h4-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGTWTTYZJDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)OC)S(=O)(=O)OC5=CC=CC6=C5N=C(C=C6)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)




![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)